![molecular formula C25H21N5O2 B2561899 N-(4-methylbenzyl)-3-(4-methylphenyl)-5-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide CAS No. 1031649-00-9](/img/no-structure.png)

N-(4-methylbenzyl)-3-(4-methylphenyl)-5-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

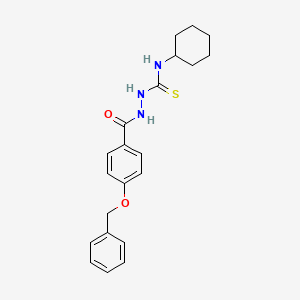

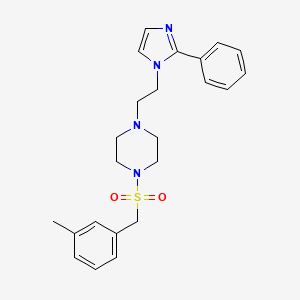

“N-(4-methylbenzyl)-3-(4-methylphenyl)-5-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide” is a complex organic compound. It has a molecular formula of C24H21N5 and an average mass of 379.457 Da . This compound is part of a larger class of compounds known as 1,2,4-triazoles, which are unique heterocyclic compounds present in an array of pharmaceuticals and biologically important compounds .

Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a 1,2,4-triazole ring, which is a five-membered ring containing three nitrogen atoms and two carbon atoms. This ring is fused with a quinazoline ring, which is a bicyclic compound containing two nitrogen atoms .Applications De Recherche Scientifique

Chemical Synthesis and Biological Activity Prediction

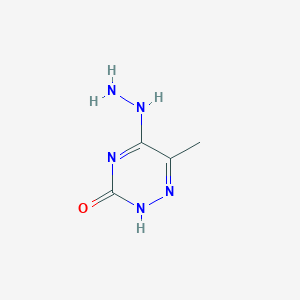

Triazoloquinazoline derivatives have been synthesized and evaluated for their potential biological activities using computer prediction models. For instance, a study focused on the synthesis of 4-aryl-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamides from corresponding methyl 3-aryl-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylates. These compounds were analyzed for their biological activity spectrum, revealing potential antineurotic activity, suggesting their application in treating male reproductive and erectile dysfunction. The compounds were also predicted to have low toxicity, making them promising candidates for further investigation (Danylchenko, Drushlyak, & Kovalenko, 2016).

Antimicrobial Activity

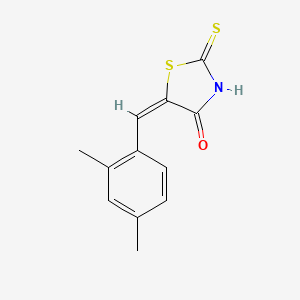

Another study explored the antimicrobial potential of novel 1H-1,2,3-triazole-4-carboxamides, including 1,2,3-triazolo[1,5-a]quinazoline-3-carboxamides, synthesized via base-mediated click azide reactions. These compounds were tested against a range of pathogens, including Gram-positive and Gram-negative bacteria, as well as fungal strains. Some derivatives demonstrated potent antibacterial effects, particularly against Staphylococcus aureus, and antifungal activity against Candida albicans, highlighting their potential as antimicrobial agents (Pokhodylo et al., 2021).

Receptor Selectivity and Pharmacological Evaluation

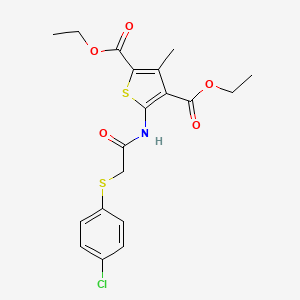

Research on derivatives of the triazoloquinazoline adenosine antagonist CGS15943 revealed high affinity for human A3 receptors, providing insights into the design of compounds with selective receptor activity. Such selectivity is crucial for developing targeted therapies with reduced side effects. Modifications to the triazoloquinazoline core structure, such as acylation of the amino group, were investigated to enhance selectivity and affinity for specific receptor subtypes, offering a pathway for the development of novel therapeutics (Kim, Ji, & Jacobson, 1996).

Orientations Futures

The future directions for research on this compound and similar compounds could involve the design of new and efficient methodologies for accessing new 1,2,4-triazole-containing scaffolds, which would be very useful for the discovery of new drug candidates . Further optimization studies could also be conducted to boost the in vitro biological activity of these compounds while maintaining their physicochemical properties in promising ranges .

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway for N-(4-methylbenzyl)-3-(4-methylphenyl)-5-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide involves the reaction of 4-methylbenzylamine with 4-methylphenylacetic acid to form an intermediate, which is then reacted with 2-amino-4,5-dihydro-1,2,3-triazole and 6-chloro-8-nitroquinazoline to form the final product.", "Starting Materials": [ "4-methylbenzylamine", "4-methylphenylacetic acid", "2-amino-4,5-dihydro-1,2,3-triazole", "6-chloro-8-nitroquinazoline" ], "Reaction": [ "Step 1: React 4-methylbenzylamine with 4-methylphenylacetic acid in the presence of a coupling agent such as EDCI or DCC to form the intermediate 4-methylbenzyl-4-methylphenylacetamide.", "Step 2: React the intermediate with 2-amino-4,5-dihydro-1,2,3-triazole in the presence of a base such as triethylamine to form the intermediate 3-(4-methylphenyl)-5-(4-methylbenzyl)-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide.", "Step 3: React the intermediate with 6-chloro-8-nitroquinazoline in the presence of a base such as potassium carbonate and a solvent such as DMF to form the final product N-(4-methylbenzyl)-3-(4-methylphenyl)-5-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide." ] } | |

Numéro CAS |

1031649-00-9 |

Formule moléculaire |

C25H21N5O2 |

Poids moléculaire |

423.476 |

Nom IUPAC |

3-(4-methylphenyl)-N-[(4-methylphenyl)methyl]-5-oxo-1H-triazolo[1,5-a]quinazoline-8-carboxamide |

InChI |

InChI=1S/C25H21N5O2/c1-15-3-7-17(8-4-15)14-26-24(31)19-11-12-20-21(13-19)30-23(27-25(20)32)22(28-29-30)18-9-5-16(2)6-10-18/h3-13,29H,14H2,1-2H3,(H,26,31) |

SMILES |

CC1=CC=C(C=C1)CNC(=O)C2=CC3=C(C=C2)C(=O)N=C4N3NN=C4C5=CC=C(C=C5)C |

Solubilité |

not available |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-(Aminomethyl)-1-methyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one hydrochloride](/img/structure/B2561820.png)

![7-[(4-Chlorophenyl)methyl]-3-methyl-8-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]purine-2,6-dione](/img/structure/B2561822.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)acrylamide](/img/structure/B2561824.png)

![2-Chloro-N-[[4-(4-chlorophenyl)morpholin-2-yl]methyl]propanamide](/img/structure/B2561828.png)

![7-(benzo[d][1,3]dioxole-5-carbonyl)-5-benzyl-[1,3]dioxolo[4,5-g]quinolin-8(5H)-one](/img/structure/B2561830.png)

![Tert-butyl 6-(dibenzylamino)-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B2561831.png)

![(Z)-1-(4-(6-fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)-3-(4-nitrophenyl)prop-2-en-1-one](/img/structure/B2561832.png)

![2,7,10-Triazaspiro[5.6]dodecan-11-one dihydrochloride](/img/structure/B2561839.png)